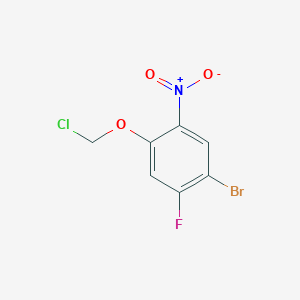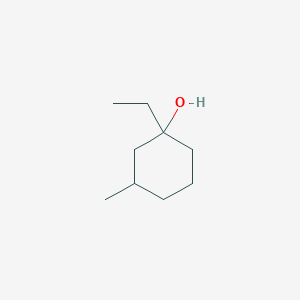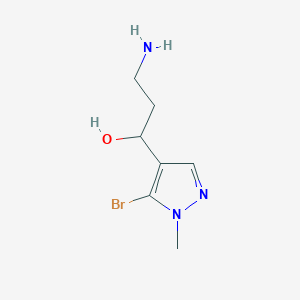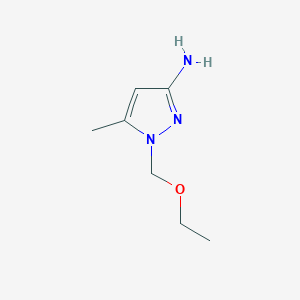
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a substituted benzene ring followed by nucleophilic substitution reactions. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Subsequent chloromethoxylation can be performed using chloromethyl methyl ether (MOMCl) under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-aminobenzene.
Oxidation: Oxidized derivatives with altered functional groups.
Applications De Recherche Scientifique
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or antifungal effects. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-fluorobenzene: Shares similar halogen substituents but lacks the nitro and methoxy groups.
1-Bromo-4-chloro-2-nitrobenzene: Contains a nitro group but lacks the fluorine and methoxy groups.
1-Bromo-4-(methoxymethoxy)-2-fluoro-5-nitrobenzene: Similar structure but with a different methoxy substituent.
Uniqueness: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H4BrClFNO3 |
|---|---|
Poids moléculaire |
284.47 g/mol |
Nom IUPAC |
1-bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO3/c8-4-1-6(11(12)13)7(14-3-9)2-5(4)10/h1-2H,3H2 |
Clé InChI |
OIIFULVGKSDMIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)OCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)


![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)

amine](/img/structure/B13161474.png)




![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
